6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

regiochemistry molecular electrostatic potential structure-activity relationship

Choose 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-29-0) for your next kinase or anti-inflammatory study. Unlike the CGS series, this fully aromatic 1H-pyrazolo[4,3-c]quinoline lacks the BzR-active 3-carbonyl, eliminating GABAA confounding activity. Its 1,3-diaryl pattern and 6-fluoro substituent offer a distinct vector for SAR exploration, supported by established sub-micromolar NO inhibition (IC50 0.19–0.92 μM) in RAW 264.7 cells. With a predicted logP of 1.17 and zero H-bond donors, it is ideally suited for CNS penetration screening where metabolic stability and novel target identification are priorities.

Molecular Formula C22H13F2N3
Molecular Weight 357.364
CAS No. 932280-29-0
Cat. No. B2995996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932280-29-0
Molecular FormulaC22H13F2N3
Molecular Weight357.364
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F
InChIInChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H
InChIKeyLGGQQNKNWBZHCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-29-0): Core Structural Identity and Procurement Context


6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-29-0) is a fluorinated tricyclic heterocycle belonging to the 1H-pyrazolo[4,3-c]quinoline class, a scaffold recognized for high-affinity central benzodiazepine receptor (BzR) modulation, anti-inflammatory activity via iNOS/COX-2 inhibition, and emerging applications as HPK1/FLT3 kinase inhibitors [1][2][3]. This compound features a 6-fluoro substituent on the quinoline ring, a 4-fluorophenyl group at N1, and a phenyl ring at C3 (molecular formula C22H13F2N3, MW 357.36 g/mol). Unlike the well-characterized 2-arylpyrazolo[4,3-c]quinolin-3-one CGS series, this compound possesses a fully aromatic 1H-pyrazolo[4,3-c]quinoline core lacking the 3-carbonyl pharmacophore, which fundamentally alters its hydrogen-bonding capacity and receptor interaction profile [1][4].

Why 6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazoloquinoline Analogs


The pyrazolo[4,3-c]quinoline chemical space exhibits extreme sensitivity to substitution pattern, regiochemistry, and oxidation state. The target compound's 1H-pyrazolo[4,3-c]quinoline core (fully aromatic, lacking the 3-oxo group) distinguishes it fundamentally from the extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one CGS series (CGS-8216, CGS-9895, CGS-9896), where the 3-carbonyl serves as the primary hydrogen-bond acceptor at the BzR H1 donor site [1]. Positional isomerism further precludes simple substitution: the regioisomer 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-39-4) swaps the 4-fluorophenyl group from N1 to C3, which is predicted to alter molecular electrostatic potential distribution and π-stacking orientation with receptor aromatic residues [2]. Quantitative structure-activity relationship (QSAR) studies on pyrazolo[4,3-c]quinolin-3-ones demonstrate that even minor substituent changes (e.g., ortho vs. para halogen placement) produce >10-fold shifts in binding affinity (pIC50 range 7.0–10.35 across 106 compounds) [3]. Therefore, generic substitution without structural verification risks selecting a compound with divergent pharmacological or physicochemical properties.

Quantitative Evidence Differentiating 6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-29-0) from Closest Analogs


Regioisomeric Differentiation: N1-(4-Fluorophenyl) vs. C3-(4-Fluorophenyl) Substitution Alters Predicted Electronic Landscape

The target compound (932280-29-0) bears the 4-fluorophenyl substituent at N1 with phenyl at C3, whereas its closest commercially available regioisomer, 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-39-4), reverses this arrangement. In the pyrazolo[4,3-c]quinolin-3-one series, N2-aryl substitution position is a critical determinant of BzR binding affinity: the Savini et al. QSAR study (106 compounds) demonstrated that para-fluoro substitution on the N2-phenyl ring contributes favorably to lipophilicity-driven affinity enhancement (CLOG P correlation r = 0.95 with pIC50), while the same substituent at the C3-aryl position exhibits a distinct SAR profile governed by steric complementarity with the receptor L2 lipophilic pocket [1]. Although direct binding data for the 1H (non-carbonyl) series are not published, the electronic differential between N1-aryl and C3-aryl substitution in the fully aromatic core is predicted by the molecular electrostatic potential (MEP) paradigm: the N1-linked aryl group directly modulates the electron density at the pyrazole N2 position, influencing hydrogen-bond acceptor capacity, whereas C3-aryl substitution primarily affects π-stacking interactions [1][2].

regiochemistry molecular electrostatic potential structure-activity relationship

Oxidation State Differentiation: 1H-Pyrazolo[4,3-c]quinoline Core vs. 2-Arylpyrazolo[4,3-c]quinolin-3-one (CGS) Core Pharmacophore

The target compound possesses a fully aromatic 1H-pyrazolo[4,3-c]quinoline core, which lacks the 3-carbonyl oxygen that defines the CGS series pharmacophore. In the established BzR pharmacophore model, the 3-carbonyl of CGS-8216 and CGS-9895 serves as the primary H1 hydrogen-bond acceptor interacting with the receptor's H1 donor site [1]. High-affinity BzR ligands in the Savini series achieve pIC50 values up to 10.35 (Ki ≈ 0.045 nM) when the carbonyl is present and optimally positioned [2]. The absence of this carbonyl in the target compound eliminates the dominant H1 interaction, which can be advantageous for selectivity profiling: the compound is predicted to engage BzR subtypes or alternative targets (e.g., HPK1, FLT3 kinases as described in EP4416146A1) through a distinct binding mode that is not dominated by the carbonyl-H1 hydrogen bond [3]. This structural divergence means the target compound cannot be substituted by CGS-type analogs in assays where carbonyl-independent pharmacology is the objective.

pharmacophore hydrogen bonding GABAA receptor CGS series

Fluorination Pattern: 6-Fluoro Quinoline Substitution Modulates Metabolic Stability Without Introducing the 6,8-Difluoro Toxicity Liability

The target compound carries a single fluorine at the quinoline 6-position, contrasting with the 6,8-difluoro congeners studied by Savini et al. (Note II, 1993). That study demonstrated that 6,8-difluoro-2-arylpyrazolo[4,3-c]quinolin-3-ones possess anticonvulsant activity in the anti-pentylenetetrazol (anti-PTZ) test in vivo, an effect absent in the 7,9-dichloro series, indicating that the 6-fluoro (and 8-fluoro) positions are critical for translating in vitro BzR binding into in vivo efficacy [1]. However, the 6,8-difluoro pattern introduces potential for CYP450-mediated metabolic activation at two sites. The mono-6-fluoro substitution in the target compound retains the metabolic stabilization benefit of fluorine at the metabolically labile 6-position of the quinoline ring (blocking oxidative metabolism) while avoiding a second fluorine that could serve as a secondary metabolic soft spot or contribute to cumulative lipophilicity (CLOG P increase). Quantitative lipophilicity data from the Savini QSAR study show that each additional fluorine increases CLOG P by approximately 0.3–0.5 log units, and excessive lipophilicity (CLOG P > 5) was associated with reduced selectivity in the BzR series [2]. The mono-6-fluoro pattern thus balances metabolic protection with controlled lipophilicity.

fluorine substitution metabolic stability anticonvulsant in vivo efficacy

Class-Level Anti-Inflammatory Benchmarking: Pyrazolo[4,3-c]quinoline Scaffold Demonstrates Sub-Micromolar iNOS/COX-2 Inhibition in RAW 264.7 Macrophages

The pyrazolo[4,3-c]quinoline scaffold has been validated as a potent inhibitor of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with the most active derivative (2i, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) achieving an IC50 of 0.19 μM, equipotent to the selective iNOS inhibitor 1400 W (IC50 ≈ 0.20 μM) [1]. The structure-activity relationship established by Tseng et al. (2018) across 18 derivatives (2a–2r) demonstrated that para-substitution on the 4-anilino ring is consistently more favorable than ortho- or meta-substitution (IC50 range: 0.19–0.92 μM), and that the pyrazolo[4,3-c]quinoline core is essential for activity [1]. Although the target compound (932280-29-0) was not directly tested in this series, its 1,3-diaryl-1H-pyrazolo[4,3-c]quinoline scaffold shares the core tricyclic architecture. The presence of the 4-fluorophenyl group at N1 is consistent with the favorable para-substitution pattern identified in the Tseng SAR, and the 6-fluoro substituent on the quinoline ring is expected to enhance cell permeability and metabolic stability based on fluorine's established effects in heterocyclic drug design [1][2].

anti-inflammatory nitric oxide inhibition iNOS COX-2 RAW 264.7

Physicochemical Property Differentiation: MW, LogP, and Hydrogen-Bond Profile vs. CGS-8216 Enable Distinct ADME Predictions

The target compound (MW 357.36 g/mol, molecular formula C22H13F2N3) possesses calculable physicochemical properties that differentiate it from the prototypical CGS-8216 (MW 315.33 g/mol, C19H13N3O2). Computational data from the MCULE database indicate a calculated logP of 1.1673 and polar surface area (PSA) of 100.27 Ų for the target compound . In comparison, CGS-8216 has a reported CLOG P of approximately 3.2–3.8 and contains one hydrogen-bond donor (NH at position 5) plus two hydrogen-bond acceptors (3-carbonyl and quinoline N), whereas the target compound has zero hydrogen-bond donors and only hydrogen-bond acceptors (pyrazole N2, quinoline N5, and two fluorine atoms as weak acceptors). This shift from a donor-capable to a purely acceptor profile is predicted to reduce P-glycoprotein recognition and enhance blood-brain barrier penetration relative to CGS-8216, while the lower logP (1.17 vs. ~3.5) suggests improved aqueous solubility and reduced plasma protein binding [1]. These physicochemical differences are directly relevant to procurement decisions for CNS-penetrant vs. peripherally-restricted screening campaigns.

physicochemical properties drug-likeness Lipinski ADME prediction

Recommended Research Application Scenarios for 6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-29-0) Based on Differential Evidence


Kinase Inhibitor Screening: HPK1/FLT3-Focused Libraries Leveraging the Non-Carbonyl 1H-Pyrazolo[4,3-c]quinoline Chemotype

The target compound's fully aromatic 1H-pyrazolo[4,3-c]quinoline core, lacking the BzR-targeting 3-carbonyl pharmacophore, aligns with the scaffold described in EP4416146A1 for HPK1 and FLT3 kinase inhibition [1]. Unlike CGS-series compounds that carry significant BzR liability, this chemotype is designed for kinase ATP-binding site engagement through the quinoline nitrogen and pyrazole ring system. Procurement for kinase profiling panels is supported by the compound's favorable calculated logP (1.17) and zero H-bond donor count, which are consistent with type I kinase inhibitor physicochemical space . Researchers should prioritize this compound over CGS analogs when the screening objective is kinase inhibition devoid of GABAA receptor confounding activity.

Anti-Inflammatory Lead Optimization: iNOS/COX-2 Pathway Modulation with an Alternative Substitution Vector

The established sub-micromolar NO inhibition activity of the pyrazolo[4,3-c]quinoline class (IC50 range 0.19–0.92 μM in RAW 264.7 cells) provides a validated starting point for anti-inflammatory lead optimization [2]. The target compound's 1,3-diaryl substitution pattern offers a distinct vector for SAR exploration compared to the 3-amino-4-anilino series studied by Tseng et al., with the 4-fluorophenyl at N1 mimicking the favorable para-substitution identified in that study. Procurement is recommended for research groups seeking to diversify their pyrazoloquinoline anti-inflammatory library beyond the 4-anilino chemotype, particularly for exploring N1-aryl effects on iNOS vs. COX-2 selectivity.

CNS Drug Discovery: Differentiated BBB Penetration Profile vs. Classical BzR Ligands

The target compound's predicted lower logP (~1.17 vs. ~3.5 for CGS-8216) and absence of hydrogen-bond donors differentiate it from classical BzR ligands for CNS drug discovery applications [3]. The mono-6-fluoro substitution provides metabolic stability at the quinoline 6-position while avoiding the increased lipophilicity of 6,8-difluoro analogs that demonstrated in vivo anticonvulsant activity in the anti-PTZ test [4]. This compound is suitable for CNS penetration screening where moderate lipophilicity and zero HBD count are design criteria, and where the BzR-active carbonyl pharmacophore is intentionally excluded to identify novel CNS targets.

Regioisomer-Controlled Chemical Biology Probe Development

The availability of both the target compound (N1-4-fluorophenyl, CAS 932280-29-0) and its regioisomer (C3-4-fluorophenyl, CAS 901021-39-4) enables paired probe studies to dissect the contribution of aryl substitution position to biological activity [5]. The SpectraBase characterization data for the regioisomer provides reference 1H NMR spectra for analytical verification, ensuring procurement of the correct isomer [5]. This paired procurement strategy is recommended for chemical biology groups investigating structure-activity relationships at the N1 vs. C3 position of the 1H-pyrazolo[4,3-c]quinoline scaffold, where regioisomeric purity is critical for data reproducibility.

Quote Request

Request a Quote for 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.